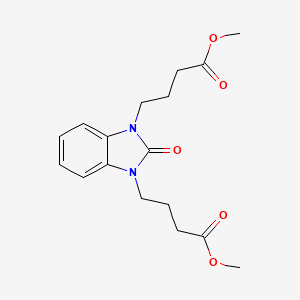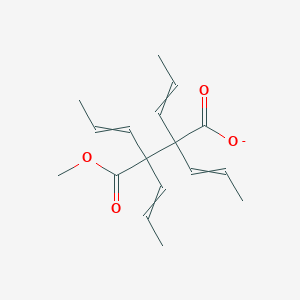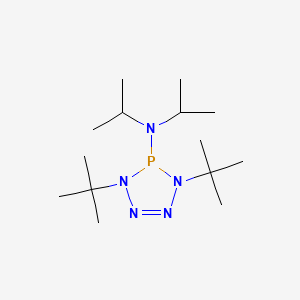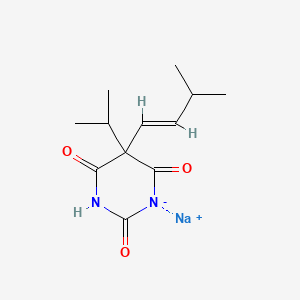
5-Isopropyl-5-(3-methyl-1-butenyl)barbituric acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-5-(3-methyl-1-butenyl)barbituric acid, sodium salt is a derivative of barbituric acid. Barbituric acid itself is a pyrimidine heterocyclic compound that serves as the parent structure for a variety of barbiturate drugs. These compounds are known for their sedative and hypnotic properties, although the specific sodium salt derivative may have unique properties and applications .
Méthodes De Préparation
The synthesis of 5-Isopropyl-5-(3-methyl-1-butenyl)barbituric acid, sodium salt typically involves the alkylation of barbituric acid derivatives. One method involves heating 5-isopropyl-1-methylbarbituric acid with 2,3-dibromo-1-propene in an alkaline solution . This reaction yields the desired compound, which can then be converted to its sodium salt form by neutralization with sodium hydroxide.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-Isopropyl-5-(3-methyl-1-butenyl)barbituric acid, sodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the barbituric acid ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Isopropyl-5-(3-methyl-1-butenyl)barbituric acid, sodium salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other barbiturate derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the manufacture of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 5-Isopropyl-5-(3-methyl-1-butenyl)barbituric acid, sodium salt involves its interaction with the central nervous system. It likely acts on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Isopropyl-5-(3-methyl-1-butenyl)barbituric acid, sodium salt include:
5-Ethyl-5-(1-methyl-2-butenyl)barbituric acid: This compound has a similar structure but with different alkyl groups, leading to variations in its pharmacological properties.
Narcobarbital: Another barbiturate derivative with distinct chemical properties and applications.
Vinbarbital Sodium: A sodium salt derivative with similar sedative effects but different chemical structure.
The uniqueness of this compound lies in its specific alkyl substitutions, which may confer unique pharmacological properties and applications.
Propriétés
Numéro CAS |
64038-30-8 |
|---|---|
Formule moléculaire |
C12H17N2NaO3 |
Poids moléculaire |
260.26 g/mol |
Nom IUPAC |
sodium;5-[(E)-3-methylbut-1-enyl]-5-propan-2-ylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-7(2)5-6-12(8(3)4)9(15)13-11(17)14-10(12)16;/h5-8H,1-4H3,(H2,13,14,15,16,17);/q;+1/p-1/b6-5+; |
Clé InChI |
PPHNDBIJXSMJTN-IPZCTEOASA-M |
SMILES isomérique |
CC(C)/C=C/C1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] |
SMILES canonique |
CC(C)C=CC1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


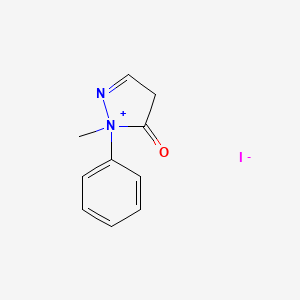
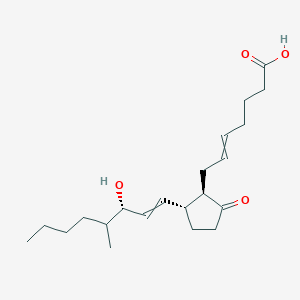

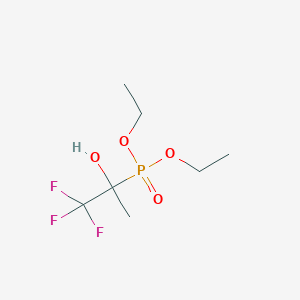
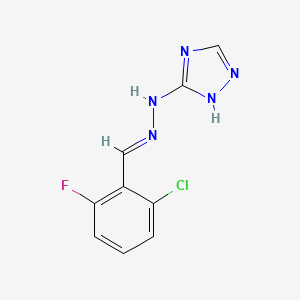
![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)

![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
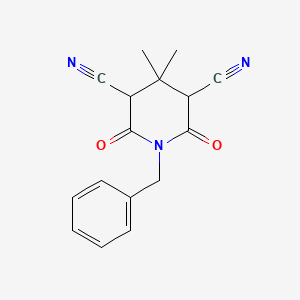
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)

